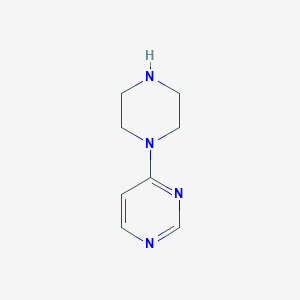

4-(Piperazin-1-yl)pyrimidine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-2-10-7-11-8(1)12-5-3-9-4-6-12/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQYFXRCWSZCQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592770 | |

| Record name | 4-(Piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51047-52-0 | |

| Record name | 4-(Piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Investigations and Biological Activities of 4 Piperazin 1 Yl Pyrimidine Derivatives

Kinase Inhibition Studies

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases. Derivatives of 4-(piperazin-1-yl)pyrimidine have been extensively studied as potent inhibitors of these crucial enzymes.

ATP-Competitive Inhibition of Protein Kinases

A predominant mechanism by which this compound derivatives exert their inhibitory effects is through competition with adenosine (B11128) triphosphate (ATP), the universal phosphate (B84403) donor for kinase-catalyzed reactions. These small molecules are designed to fit into the ATP-binding pocket of the kinase, a highly conserved region within the catalytic domain. By occupying this site, they prevent the binding of ATP and subsequently block the phosphorylation of substrate proteins, thereby interrupting the downstream signaling cascade. The pyrimidine (B1678525) core of the scaffold often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the active site. The piperazine (B1678402) moiety and its various substituents can then extend into other regions of the ATP-binding pocket, contributing to both the potency and selectivity of the inhibitor. ijcea.org A three-dimensional quantitative structure-activity relationship (3D-QSAR) model of 42 ATP-competitive Akt inhibitors featuring the this compound scaffold was developed to understand the structural requirements for high inhibitory potency. iscience.in

Specific Kinase Targets and Their Implications in Disease

The versatility of the this compound scaffold allows for its modification to target a range of specific protein kinases implicated in various pathologies, most notably cancer.

Cyclin-dependent kinase 4 (CDK4), in partnership with its regulatory partner cyclin D, is a key driver of cell cycle progression from the G1 to the S phase. nih.gov Overactivity of the CDK4/cyclin D1 complex is a common feature in many cancers, leading to uncontrolled cell proliferation. nih.govnih.gov Consequently, inhibiting CDK4 is a validated therapeutic strategy for cancer treatment. nih.gov

Several this compound derivatives have been developed as potent and selective CDK4 inhibitors. For instance, a series of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine analogues were synthesized based on the structure of Abemaciclib, a known CDK4/6 inhibitor. nih.gov One compound from this series, compound 10d , demonstrated high potency against CDK4 and CDK6 with IC50 values of 7.4 nM and 0.9 nM, respectively. nih.gov Another study identified 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x ) as a multi-kinase inhibitor with potent activity against CDK4/CYCLIN D1. nih.gov This compound induced growth arrest in a majority of tumor cell lines with GI50 values in the range of 0.025 to 2 μM. nih.gov

Below is a table summarizing the activity of selected this compound derivatives as CDK4 inhibitors.

| Compound | Target Kinase | IC50 (nM) | Cell Line Growth Inhibition (GI50) |

| 10d | CDK4/CDK6 | 7.4 / 0.9 | Not specified |

| 7x | CDK4/CYCLIN D1 | Not specified | 0.025 - 2 µM |

| 23 | CDK4/CDK6 | 1.5 / 22 | Not specified |

| 24 | CDK4/CDK6 | 1.4 / 1.6 | Not specified |

Data sourced from multiple studies. nih.govnih.govnih.gov

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. frontiersin.org Mutations and overexpression of EGFR are frequently observed in various cancers, including non-small cell lung cancer and glioblastoma, making it a prime target for anticancer therapies. frontiersin.org The pyrimidine core is a known bioisostere of the purine (B94841) in ATP, which can enhance cellular uptake and inhibition of cell function. frontiersin.orgnih.gov

Derivatives of this compound have been investigated as EGFR inhibitors. For example, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed to possess the key pharmacophoric features of EGFR inhibitors. semanticscholar.org In one study, compound 10b , a pyrimidine-5-carbonitrile derivative, emerged as a potent EGFR inhibitor with an IC50 value of 8.29 ± 0.04 nM. rsc.org This compound also exhibited significant anticancer activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines. rsc.org Another series of 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine-based derivatives were found to be irreversible inhibitors of EGFR with IC50 values in the low nanomolar range. nih.gov

The following table presents data on the EGFR inhibitory activity of specific this compound derivatives.

| Compound | EGFR IC50 (nM) | Anticancer Activity (Cell Line) | IC50 (µM) |

| 10b | 8.29 ± 0.04 | HepG2 | 3.56 |

| A549 | 5.85 | ||

| MCF-7 | 7.68 | ||

| 30 | 0.95 | A431 | Not specified |

| 31 | 0.97 | A431 | Not specified |

| 32 | 1.5 | A431 | Not specified |

Data compiled from various research articles. nih.govrsc.org

Beyond CDK and EGFR, the this compound scaffold has been utilized to develop inhibitors of other important kinase families, including platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and the proto-oncogene tyrosine-protein kinase Src (c-src).

FGFr Inhibition: Aberrant signaling of the FGF/FGFR pathway is a known oncogenic driver in many solid tumors. acs.org A series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives were synthesized as selective FGFR inhibitors. nih.gov Compound 7n from this series was identified as a potent inhibitor of FGFR1, 2, and 4, with IC50 values of 8 nM (FGFR1/2) and 3.8 nM (FGFR4). nih.gov Another study reported a urea (B33335) derivative, 11l , with a piperazine moiety that showed strong inhibitory activity against both FGFR1 and VEGFR2 kinases. nih.gov

PDGFr Inhibition: Pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent triple inhibitors of VEGFR, PDGFR, and Tie-2 kinases. nih.gov

While the this compound core is present in many multi-kinase inhibitors that may have activity against c-src, specific studies focusing solely on the development of c-src inhibitors from this scaffold are less prominently reported in the reviewed literature. The polypharmacological nature of many kinase inhibitors suggests that derivatives of this scaffold may indeed possess c-src inhibitory activity.

The table below summarizes the inhibitory activities of selected derivatives against these kinases.

| Compound | Target Kinase | IC50 (nM) |

| 7n | FGFR1/2 | 8 |

| FGFR4 | 3.8 | |

| 11l | FGFR1 | Strong inhibition (IC50 not specified) |

| VEGFR2 | Strong inhibition (IC50 not specified) | |

| 1a/1b | VEGFR, PDGFR, Tie-2 | Potent triple inhibitors (IC50s not specified) |

Data from published research. nih.govnih.gov

Akt, also known as protein kinase B (PKB), is a serine/threonine kinase that plays a central role in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and metabolism. nih.govresearchgate.net Hyperactivation of Akt is observed in over half of human tumors, making it an attractive target for anticancer drug development. nih.gov

A series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated as Akt inhibitors. nih.gov Compounds 5q and 5t from this series demonstrated significant improvements in Akt1 inhibitory potency, with IC50 values of 18.0 nM and 21.3 nM, respectively. nih.gov These compounds also showed desirable antiproliferative effects against LNCaP and PC-3 prostate cancer cell lines. nih.gov Another study focused on a series of Akt inhibitors with a piperidin-4-yl side chain, where compound 10h was identified as a potent pan-Akt inhibitor with an Akt1 IC50 value of 24.3 nM and potent anti-proliferative effects on PC-3 cells (IC50 = 3.7 µM). nih.gov

The following table provides a summary of the inhibitory activity of these Akt-targeting derivatives.

| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| 5q | Akt1 | 18.0 | LNCaP, PC-3 | Desirable effect |

| 5t | Akt1 | 21.3 | LNCaP, PC-3 | Desirable effect |

| 10h | Pan-Akt (Akt1) | 24.3 | PC-3 | 3.7 |

Data sourced from scientific literature. nih.govnih.gov

PI3 Kinase p110alpha Inhibition in Cancer

Derivatives of the this compound structure have been explored as inhibitors of phosphoinositide 3-kinase (PI3K), with a particular focus on the p110α isoform, which is frequently dysregulated in various cancers. The PI3K signaling pathway plays a crucial role in cell survival, proliferation, and differentiation, making it a significant target for anticancer drug development nih.gov.

In one study, a series of novel furo[2,3-d]pyrimidine-based compounds were designed and synthesized as potential PI3Kα inhibitors nih.gov. These compounds incorporated the piperazinyl furo[2,3-d]pyrimidine (B11772683) core. The research revealed that the nature of the linker and the substituents attached to the piperazine ring significantly influenced the inhibitory activity. Specifically, compounds featuring a urea linker or aryloxyacetyl moieties demonstrated moderate inhibition of PI3Kα, with inhibition percentages ranging from 45% to 69% at a 10 μM concentration. In contrast, amide-based derivatives showed poor inhibitory activity against PI3Kα nih.gov.

These findings underscore the potential of the this compound scaffold as a foundational structure for the development of novel PI3Kα inhibitors for cancer therapy. Further optimization of the linker and substituent groups could lead to the discovery of more potent and selective inhibitors.

Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition in Alzheimer's Disease

Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase that has been implicated in the pathology of Alzheimer's disease (AD). As such, it represents a promising therapeutic target. A series of 4,6-disubstituted pyrimidine derivatives featuring a 4-(piperazin-1-yl) moiety have been synthesized and evaluated as MARK4 inhibitors nih.gov.

The synthesized compounds, specifically 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives, were tested for their ability to inhibit the ATPase activity of the MARK4 enzyme. The results indicated that these compounds exhibited IC50 values in the micromolar range nih.gov. Molecular docking and molecular dynamics simulations further supported these in-vitro findings, identifying specific derivatives with the highest affinity for MARK4 nih.gov. These studies suggest that the 4,6-disubstituted pyrimidine scaffold is a valuable starting point for the development of novel anti-AD drugs targeting MARK4 nih.gov.

Mechanism of Kinase Inhibition (e.g., Interference with Signaling Pathways)

The mechanism of kinase inhibition by this compound derivatives generally involves competitive binding to the ATP-binding site of the target kinase. This interference with ATP binding prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that are dependent on the kinase's activity.

For instance, in the context of PI3Kα inhibition, these derivatives are designed to interact with key residues within the ATP-binding pocket of the p110α catalytic subunit nih.gov. By occupying this site, they prevent the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical step in the activation of downstream effectors such as Akt. The dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, and its inhibition can lead to decreased cell survival and proliferation nih.govnih.gov.

Similarly, pyrimidine-based inhibitors of MARK4 are believed to function by occupying the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of its substrates, such as tau protein nih.gov. The hyperphosphorylation of tau is a key pathological feature of Alzheimer's disease, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. By inhibiting MARK4, these compounds can potentially reduce tau phosphorylation and mitigate the progression of the disease nih.gov.

Receptor Ligand and Modulator Activities

In addition to their kinase inhibitory properties, this compound derivatives have demonstrated significant activity as ligands and modulators of various neurotransmitter receptors.

Serotonin (B10506) Receptor (e.g., 5-HT7, 5-HT1A, 5-HT2A, 5-HT6) Ligand Binding and Antagonism

Derivatives of this compound have been extensively studied as ligands for several serotonin (5-HT) receptor subtypes, demonstrating a range of affinities and functional activities.

5-HT7 Receptor: A series of piperazin-1-yl substituted unfused heterobiaryls, with 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine as a model ligand, have been synthesized and evaluated for their 5-HT7 receptor binding affinity mdpi.com. Structure-activity relationship (SAR) studies revealed that the 4-(3-furyl) moiety is crucial for high binding affinity. Selected compounds with high 5-HT7 receptor affinity were found to act as antagonists in functional assays, inhibiting cAMP production mdpi.com.

5-HT1A Receptor: New 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives of arylpiperazine have been evaluated for their affinity for 5-HT1A receptors. These compounds showed high affinity, with Ki values ranging from 1.1 to 87 nM nih.gov. Certain derivatives were identified as potent pre- and postsynaptic 5-HT1A receptor antagonists in in vivo functional tests nih.gov.

5-HT2A Receptor: The this compound scaffold has also been incorporated into ligands targeting the 5-HT2A receptor. Some derivatives, developed as 5-HT2A antagonists, were later found to have high affinity for the 5-HT7 receptor as well, indicating a potential for dual-receptor activity mdpi.com.

5-HT6 Receptor: Some of the synthesized this compound derivatives have also been evaluated for their affinity at the 5-HT6 receptor, with some compounds showing multi-receptor activity, binding to 5-HT7, 5-HT2A, and 5-HT6 receptors mdpi.com.

The following table summarizes the binding affinities of selected this compound derivatives at various serotonin receptors.

| Compound | 5-HT7 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT6 Ki (nM) |

| Compound 12 | High Affinity | - | High Affinity | - |

| Compound 13 | High Affinity | - | High Affinity | Moderate Affinity |

| Compound 11 | - | - | - | - |

| Compound 14 | - | High Affinity | Moderate Affinity | - |

Data extracted from multiple sources, direct comparison may not be possible.

Dopamine (B1211576) Receptor (e.g., D2) Modulation

The this compound core has been integrated into molecules designed to modulate dopamine receptors, particularly the D2 subtype. Research into indolylpiperazinylpyrimidines has identified compounds with dual-target profiles, acting on both adenosine A2A and dopamine D2 receptors nih.gov. This dual activity is of interest for the development of treatments for conditions such as Parkinson's disease.

Furthermore, studies on various arylpiperazine derivatives have consistently shown their interaction with D2 receptors. For example, new 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives of arylpiperazine displayed moderate to low affinity for D2 receptors, with Ki values ranging from 94 to 1245 nM nih.gov. This suggests that while the primary target of some of these compounds may be serotonin receptors, they can also exhibit off-target effects at dopamine receptors, which could be either beneficial or detrimental depending on the therapeutic context.

Adenosine A2A Receptor Inverse Agonism

A series of piperazine-containing 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated as human adenosine A2A receptor antagonists/inverse agonists nih.govmdpi.com. The therapeutic potential of A2A receptor antagonists is being explored for neurodegenerative disorders like Parkinson's and Alzheimer's diseases nih.govmdpi.com.

Binding and potency data from these studies identified several potent and selective hA2A AR inverse agonists nih.govmdpi.com. One of the most potent compounds, 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, exhibited a high A2A AR binding affinity (Ki = 8.62 nM) and a potent inverse agonist activity (IC50 = 7.42 nM) nih.govmdpi.com. These findings highlight the utility of the this compound scaffold in the design of potent inverse agonists for the adenosine A2A receptor.

The following table presents the binding affinity and inverse agonist potency of a selected this compound derivative at the adenosine A2A receptor.

| Compound | A2A AR Binding Affinity (Ki) | Inverse Agonist Potency (IC50) |

| Compound 11 | 8.62 nM | 7.42 nM |

G-Protein Coupled Receptor 119 (GPR119) Agonism in Diabetes and Obesity

G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and obesity. nih.govnih.gov This receptor is predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).

A series of fused-pyrimidine derivatives featuring the this compound core have been synthesized and evaluated for their agonistic activity on human GPR119. nih.gov One notable compound from this series, 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine, demonstrated potent agonistic activity in HEK293T cells that overexpressed human GPR119. nih.gov

| Parameter | Effect | Model |

|---|---|---|

| Glucose Tolerance | Improved in a dose-dependent manner | In vivo studies |

| Insulin Secretion | Promoted | In vivo studies |

| Body Weight | Decreased without significant changes in food intake | Diet-induced obese (DIO) mice |

| Serum Biomarkers (ALT, AST, ALP, GLU, CHOL, HDL, LDL) | Normalized | DIO mice |

| Liver Fat Deposition | Exerted therapeutic activity | DIO mice |

In vivo studies with this derivative showed a significant improvement in glucose tolerance in a dose-dependent manner and promoted insulin secretion. nih.gov Furthermore, in a diet-induced obese mouse model, the compound ameliorated obesity-related symptoms by reducing body weight without a marked change in food intake. nih.gov It also normalized several serum biomarkers, including alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), glucose (GLU), cholesterol (CHOL), high-density lipoprotein (HDL), and low-density lipoprotein (LDL). nih.gov Additionally, a therapeutic effect on fat deposition in liver tissue was observed, highlighting the potential of these derivatives as treatments for type 2 diabetes and obesity-related symptoms. nih.gov

Neurotensin (B549771) Receptor Binding Modulation

Neurotensin receptors, particularly NTSR1, are involved in various physiological processes within the central nervous system and have been implicated in several pathological conditions. nih.govnih.gov Despite extensive research into neurotensin receptor modulators, a direct and explicit link between the this compound scaffold and significant neurotensin receptor binding modulation has not been substantially reported in the available scientific literature. While numerous compounds are being investigated for their affinity to these receptors, specific research focusing on derivatives of this compound for this particular target is not prominent in published studies. nih.govresearcher.liferesearchgate.net

Anticancer and Anti-Leukemic Properties

Derivatives of this compound have been a focal point of research in oncology due to their potential to interfere with cancer cell proliferation and survival. These compounds have shown promise in disrupting fundamental cellular processes that are often dysregulated in cancer, such as cell cycle progression and apoptosis.

Cell Cycle Disruption and Apoptosis Induction in Tumor Cells

The induction of cell cycle arrest and apoptosis are key mechanisms through which anticancer agents exert their effects. While direct studies on the this compound core are limited in this specific context, related structures incorporating a piperazin-1-yl moiety have demonstrated significant activity. For instance, a novel derivative of ciprofloxacin (B1669076), 7-(4-(N-substituted carbamoylmethyl)piperazin-1-yl) ciprofloxacin, has been shown to inhibit the viability of human colorectal carcinoma (HCT116) and non-small cell lung carcinoma (A549) cells. iiarjournals.orgnih.gov

This compound was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis. iiarjournals.orgnih.gov The mechanism of action involves the upregulation of p53 and Bax expression, which are pro-apoptotic proteins, and the downregulation of the anti-apoptotic protein Bcl-2 and the cell cycle inhibitor p21. iiarjournals.org These findings suggest that the piperazine moiety, as a component of more complex molecules, can be instrumental in conferring anticancer properties through the modulation of cell cycle and apoptotic pathways. iiarjournals.orgnih.govnih.gov

Menin-MLL Interaction Inhibition in Acute Myeloid Leukemia (AML)

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements or NPM1 mutations. researchgate.netpreprints.orgtargetedonc.com This protein-protein interaction is essential for the leukemogenic activity of MLL fusion proteins, making it a prime target for therapeutic intervention. researchgate.net Small molecule inhibitors that disrupt the menin-MLL interaction have shown significant promise as a targeted therapy for these aggressive leukemias. researchgate.nethematologyandoncology.net

Recently, the focus has shifted towards the development of irreversible inhibitors that can form a covalent bond with the menin protein, offering the potential for a more sustained therapeutic effect. A series of 4-(piperazin-1-yl)pyrimidines has been designed and synthesized as irreversible menin inhibitors. researchgate.net These compounds are engineered to bind to the MLL binding pocket on menin and form a covalent linkage, thereby permanently blocking the interaction with MLL. This approach has demonstrated a promising therapeutic strategy for MLL-rearranged leukemia. researchgate.net

The therapeutic effect of menin-MLL inhibitors is mediated through the alteration of gene expression programs that drive leukemogenesis. hematologyandoncology.net The menin-MLL complex functions to regulate the transcription of key target genes, including the HOXA and MEIS1 genes, which are crucial for the development and maintenance of leukemia. hematologyandoncology.net

By disrupting the menin-MLL interaction, this compound derivatives and related compounds prevent the recruitment of this complex to the promoters of these target genes. nih.govsemanticscholar.org This leads to a reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation, a mark associated with active transcription, and subsequent downregulation of the expression of these critical leukemogenic genes. semanticscholar.orgthebiogrid.org This targeted epigenetic modulation effectively reprograms the leukemia cells towards a more normal state, inhibiting their proliferation and inducing differentiation. nih.gov

| Compound Class | Mechanism of Action | Effect |

|---|---|---|

| Thienopyrimidine derivatives | Inhibition of Menin-MLL interaction | Induces differentiation and apoptosis in leukemia cells |

| 4-(piperazin-1-yl)pyrimidines (irreversible) | Covalent binding to menin | Sustained inhibition of MLL-driven leukemogenesis |

| VTP50469 (piperazinyl pyrimidine fragment) | Displaces Menin from protein complexes | Downregulation of HOXA and MEIS1 gene expression |

Suppression of MLL-Regulated Gene Expression

Derivatives of this compound have been identified as potent inhibitors of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical pathway in the development of a specific subset of acute myeloid leukemia (AML). researchgate.net Menin acts as a scaffold protein, binding to the N-terminus of MLL, an interaction that is essential for the oncogenic activity of MLL fusion proteins (MLL-FPs). researchgate.net Small molecule inhibitors based on the this compound scaffold are designed to bind to a central pocket on the menin protein, thereby disrupting the menin/MLL interaction. researchgate.net

This disruption leads to the displacement of Menin from MLL protein complexes and inhibits the chromatin occupancy of MLL at specific gene locations. researchgate.net The loss of MLL binding results in significant changes in gene expression, ultimately inducing differentiation and apoptosis in leukemia cells. researchgate.net For instance, the irreversible inhibitor M-525, a compound featuring this scaffold, has been shown to suppress MLL-regulated gene expression in MLL leukemia cells with low nanomolar potencies. researchgate.net A single administration of M-525 was found to effectively suppress the expression of these target genes within tumor tissue, highlighting the potential of this therapeutic strategy for MLL-rearranged leukemia. researchgate.net Another potent, orally bioavailable inhibitor, VTP50469, demonstrated selective activity against cell lines with MLL rearrangements and led to dramatic reductions in leukemia burden in patient-derived xenograft (PDX) models. researchgate.net

Cytotoxicity Across Cancer Cell Types

The cytotoxic effects of piperazine and pyrimidine derivatives have been evaluated across a broad spectrum of human cancer cell lines. These investigations reveal that the core scaffold is a versatile backbone for developing compounds with widespread anticancer activity.

A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity on a diverse panel of cancer cell lines. researchgate.net This includes cancers originating from various tissues, indicating a broad mechanism of cytotoxicity. researchgate.net Similarly, N-4-piperazinyl derivatives of ciprofloxacin have shown promising cytotoxic activity against multiple cancer cell lines in primary in vitro assays. nih.gov Further studies on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives also confirmed their antiproliferative effects against several human cancer cell lines. nih.gov

The table below summarizes the range of cancer cell types where cytotoxicity has been observed for various piperazine derivatives.

| Cancer Type | Cell Lines |

| Liver Cancer | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B |

| Breast Cancer | MCF7, BT20, T47D, CAMA-1, MDA-MB 231, 4T1 |

| Colon Cancer | HCT-116, Colo-205 |

| Gastric Cancer | KATO-3 |

| Endometrial Cancer | MFE-296 |

| Leukemia | K562 |

| Neuroblastoma | IMR-32 |

This table is generated based on data from multiple studies evaluating different piperazine-containing compounds. researchgate.netnih.govnih.gov

Antiproliferative Effects on Specific Cancer Cell Lines

Building on the broad cytotoxic profile, specific derivatives of this compound have been investigated for potent antiproliferative activity against particular cancer cell lines.

Prostate Cancer (LNCaP, PC-3): Arylpiperazine derivatives have been the subject of Quantitative Structure-Activity Relationship (QSAR) studies to analyze their antiproliferative activity against the PC-3 prostate cancer cell line. nih.gov These in silico studies provide a framework for designing more potent anti-prostate cancer agents. nih.gov Molecular docking studies of specific compounds, such as 1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine, with the androgen receptor have shown strong binding affinities, suggesting a potential mechanism of action. nih.gov Additionally, certain 7-methoxy-3-((4-phenyl piperazin-1-yl)methyl)-2H-chromen-2-one analogues have demonstrated significant cytotoxicity against both LNCaP and PC-3 cell lines. mdpi.com

Non-small cell lung cancer (NSCLC): Certain N-4-piperazinyl derivatives of ciprofloxacin have exhibited notable anticancer activity against human non-small cell lung cancer A549 cells, with IC50 values in the micromolar range. nih.gov One such derivative, compound 2b, was found to induce G2/M phase cell cycle arrest through a p53/p21 dependent pathway. nih.gov More recently, a novel quinazolin-4(3H)-one derivative, BIQO-19, which incorporates a pyrimidine-methyl group, showed improved solubility and effective antiproliferative activity against various lung cancer cell lines, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKI). mdpi.comescholarship.org

Renal cancer: A series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives, which feature a piperazinyl moiety, displayed potent anticancer activity against renal cell carcinoma (RCC). unipa.itnih.gov The entire series showed a strong antiproliferative effect against the RCC cell line UO-31 in the National Cancer Institute's 60-cell line screen. unipa.itnih.gov Certain compounds in this series effectively inhibited cancer cell growth with minimal cytotoxic effects, as indicated by their growth percentage (G%) values. unipa.itnih.gov

The table below presents the antiproliferative activity of selected piperazine derivatives against specific cancer cell lines.

| Compound Class | Cell Line | Activity Metric | Result |

| Ciprofloxacin Derivative (2b) | A549 (NSCLC) | IC50 | 14.8 µM nih.gov |

| Quinoline Derivative (8c) | UO-31 (Renal) | Growth % | -7% nih.gov |

| Quinoline Derivative (8g) | UO-31 (Renal) | Growth % | -19% nih.gov |

| Chromen-2-one Derivative (5b) | LNCaP (Prostate) | IC50 | 10.45 ± 1.32 µM mdpi.com |

| Chromen-2-one Derivative (5b) | PC3 (Prostate) | IC50 | 34.65 ± 1.36 µM mdpi.com |

Antiviral Activities

Inhibition of Chikungunya Virus (CHIKV) Replication

The this compound scaffold is a key feature in a novel class of potent and selective small molecule inhibitors of the Chikungunya virus (CHIKV), a mosquito-transmitted alphavirus. nih.govnih.gov A series of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues have been synthesized and evaluated for their ability to inhibit CHIKV replication. nih.gov

Initial optimization efforts started from a lead compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine (1), which had a half-maximal effective concentration (EC50) of 8.68 µM. nih.gov Subsequent structure-activity relationship (SAR) studies led to the discovery of an optimized compound (6a) with significantly improved antiviral activity (EC50 of 3.95 µM) and a better cytotoxicity profile, resulting in an enhanced selectivity index (SI) of over 61. nih.gov These findings identify this compound class as a promising basis for the further development of antiviral drugs against CHIKV. nih.gov

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 1 | 8.68 | 122 | 14.2 nih.gov |

| 6a | 3.95 | >260 | >61 nih.gov |

| 8a | 6.75 | 66.4 | 9.83 nih.gov |

| 8b | 15.9 | 18.6 | 1.17 nih.gov |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

The mechanism of action for this class of anti-CHIKV compounds has been investigated, with studies pointing towards the viral capping machinery as the primary target. nih.govsemanticscholar.org Specifically, the viral non-structural protein 1 (nsP1) is implicated. nih.govsemanticscholar.org The CHIKV genome encodes four non-structural proteins (nsP1-nsP4) that are essential for viral RNA replication. plos.orgplos.org The nsP1 protein possesses methyltransferase (MTase) and guanylyltransferase (GTase) activities, which are crucial for adding a cap structure to the viral genomic RNA. semanticscholar.orgplos.orgplos.org

The 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues, referred to as the CHVB series, have demonstrated potent inhibitory effects on the MTase and GTase activities of nsP1. nih.govsemanticscholar.org This inhibition of the capping process is a key step in preventing viral replication. Interestingly, a CHIKV variant resistant to a CHVB compound showed cross-resistance to another class of nsP1 inhibitors (the MADTP series), suggesting a similar mode of action that directly involves the nsP1 protein. nih.govsemanticscholar.org

Anti-inflammatory and Antioxidant Activities

The pyrimidine and piperazine moieties are recognized pharmacophores that contribute to the anti-inflammatory and antioxidant properties of various derivatives.

Anti-inflammatory Activities: Pyrimidine derivatives have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators. rsc.org Their mechanism of action can involve suppressing the expression and activity of prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and certain interleukins. rsc.org For example, a piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated significant anti-inflammatory activity in a carrageenan-induced pleurisy model by reducing cell migration and the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov Another series of compounds based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold were identified as the first known small-molecule inhibitors of all three inflammatory caspases: caspase-1, -4, and -5. nih.gov These caspases are critical for the activation of inflammatory cytokines, making them important therapeutic targets for inflammatory diseases. nih.gov

Antimicrobial Activities

Antibacterial Efficacy

Derivatives of this compound have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. In a study involving newly synthesized thiophene-substituted pyrimidine derivatives incorporating a piperazine moiety, several compounds exhibited significant antibacterial action. Specifically, compounds designated as 4b, 4d, 5a, and 5b were effective against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A at a concentration of 40μg/ml.

The structural modifications of the pyrimidine and piperazine rings play a crucial role in the observed antibacterial activity. For instance, the presence of different substituents on the pyrimidine ring and the nature of the substitution on the piperazine nitrogen influence the potency and spectrum of these compounds. The data from these studies are summarized in the table below.

| Compound | Bacterial Strain | Concentration | Activity |

|---|---|---|---|

| 4b | Staphylococcus aureus | 40 μg/ml | Good |

| 4b | Bacillus subtilis | 40 μg/ml | Good |

| 4b | Escherichia coli | 40 μg/ml | Good |

| 4b | Salmonella paratyphi-A | 40 μg/ml | Good |

| 4d | Staphylococcus aureus | 40 μg/ml | Good |

| 4d | Bacillus subtilis | 40 μg/ml | Good |

| 4d | Escherichia coli | 40 μg/ml | Good |

| 4d | Salmonella paratyphi-A | 40 μg/ml | Good |

| 5a | Staphylococcus aureus | 40 μg/ml | Good |

| 5a | Bacillus subtilis | 40 μg/ml | Good |

| 5a | Escherichia coli | 40 μg/ml | Good |

| 5a | Salmonella paratyphi-A | 40 μg/ml | Good |

| 5b | Staphylococcus aureus | 40 μg/ml | Good |

| 5b | Bacillus subtilis | 40 μg/ml | Good |

| 5b | Escherichia coli | 40 μg/ml | Good |

| 5b | Salmonella paratyphi-A | 40 μg/ml | Good |

Antifungal Efficacy

In addition to their antibacterial properties, certain this compound derivatives have been investigated for their antifungal potential. The same study that highlighted their antibacterial efficacy also revealed that compounds 4a, 4d, 4e, 5c, and 5e displayed significant antifungal activity against various fungal strains at a concentration of 40 μg/ml. The tested fungi included Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans. These findings suggest that the this compound scaffold is a promising template for the development of broad-spectrum antimicrobial agents.

| Compound | Fungal Strain | Concentration | Activity |

|---|---|---|---|

| 4a | Aspergillus niger | 40 μg/ml | Significant |

| 4a | Penicillium notatum | 40 μg/ml | Significant |

| 4a | Aspergillus fumigatus | 40 μg/ml | Significant |

| 4a | Candida albicans | 40 μg/ml | Significant |

| 4d | Aspergillus niger | 40 μg/ml | Significant |

| 4d | Penicillium notatum | 40 μg/ml | Significant |

| 4d | Aspergillus fumigatus | 40 μg/ml | Significant |

| 4d | Candida albicans | 40 μg/ml | Significant |

| 4e | Aspergillus niger | 40 μg/ml | Significant |

| 4e | Penicillium notatum | 40 μg/ml | Significant |

| 4e | Aspergillus fumigatus | 40 μg/ml | Significant |

| 4e | Candida albicans | 40 μg/ml | Significant |

| 5c | Aspergillus niger | 40 μg/ml | Significant |

| 5c | Penicillium notatum | 40 μg/ml | Significant |

| 5c | Aspergillus fumigatus | 40 μg/ml | Significant |

| 5c | Candida albicans | 40 μg/ml | Significant |

| 5e | Aspergillus niger | 40 μg/ml | Significant |

| 5e | Penicillium notatum | 40 μg/ml | Significant |

| 5e | Aspergillus fumigatus | 40 μg/ml | Significant |

| 5e | Candida albicans | 40 μg/ml | Significant |

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

The emergence of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. Research into novel antimicrobial agents has explored the efficacy of pyrimidine derivatives against such resistant strains. One study synthesized a series of piperazine-citral sulfonyl derivatives and evaluated their antibacterial efficacy against MRSA. Among the synthesized compounds, moiety 5c demonstrated a minimum inhibitory concentration (MIC) value of 29 µM and a zone of inhibition (ZOI) of 15.08 ± 0.05 mm. Another study on piperazine-based phthalimide (B116566) derivatives showed that compound 5e had a remarkable MIC value of 45 ± 0.15 µg/mL against MRSA. Furthermore, a novel pleuromutilin (B8085454) derivative, NPDM, which contains a piperazine moiety, exhibited excellent in vitro bactericidal activity against MRSA ATCC 43300.

| Compound/Derivative | MRSA Strain | MIC | Zone of Inhibition (ZOI) |

|---|---|---|---|

| Piperazine-citral sulfonyl derivative 5c | MRSA | 29 µM | 15.08 ± 0.05 mm |

| Piperazine-based phthalimide derivative 5e | MRSA | 45 ± 0.15 µg/mL | Not Reported |

| NPDM (pleuromutilin derivative) | MRSA ATCC 43300 | Not Reported | Excellent in vitro activity |

Neuropharmacological Applications

Beyond their antimicrobial effects, piperazine-containing compounds have been investigated for their potential in treating neurological and psychiatric disorders.

While direct studies on the modulation of emotional behavior by this compound derivatives are limited, research on structurally related compounds provides insights into their potential neuropharmacological activities. A study on a novel piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), demonstrated both anxiolytic-like and antidepressant-like activities in murine models. The anxiolytic effects of LQFM192 were found to be mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while its antidepressant-like activity was mediated through the serotonergic system. Although the core heterocyclic system in LQFM192 is a pyrazole (B372694) and not a pyrimidine, these findings suggest that the piperazine moiety is a key pharmacophore for CNS activity and that pyrimidine-containing analogues may warrant investigation for similar properties.

Human Equilibrative Nucleoside Transporters (ENTs) are crucial for the transport of nucleosides across cell membranes and are implicated in various physiological and pathological processes. A novel compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which has a structure related to this compound, has been identified as an inhibitor of both ENT1 and ENT2. Kinetic studies revealed that FPMINT acts as an irreversible and non-competitive inhibitor of these transporters.

Interestingly, FPMINT and some of its analogues exhibit a degree of selectivity between ENT1 and ENT2. FPMINT itself was found to be 5- to 10-fold more selective for ENT2 over ENT1. Further structure-activity relationship studies on FPMINT analogues revealed varying selectivity profiles. For instance, compound 1c was also more selective for ENT2, with IC50 values of 171.11 µM for ENT1 and 36.82 µM for ENT2. In contrast, compound 1d was more selective for ENT1, with IC50 values of 0.59 µM and 77.12 µM for ENT1 and ENT2, respectively. This differential selectivity is significant as it opens up the possibility of developing targeted therapies for conditions where the specific inhibition of either ENT1 or ENT2 is desirable.

| Compound | ENT1 IC50 (µM) | ENT2 IC50 (µM) | Selectivity |

|---|---|---|---|

| FPMINT | ~5-10 fold higher than ENT2 | - | ENT2 selective |

| 1c | 171.11 | 36.82 | ENT2 selective (4.65-fold) |

| 1d | 0.59 | 77.12 | ENT1 selective |

| 2b | 12.68 | 2.95 | ENT2 selective |

| 3c | 2.38 | 0.57 | ENT2 selective |

Potential for Treating Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinsonism)

The pyrimidine scaffold, particularly when hybridized with a piperazine moiety, has emerged as a "privileged structure" in the discovery of novel therapeutic agents for neurodegenerative diseases. researchgate.netdoaj.org These disorders, including Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons and complex pathologies, necessitating the development of multi-target-directed ligands (MTDLs). researchgate.net Derivatives of this compound are being extensively investigated for their ability to interact with various biological targets implicated in the progression of these diseases. researchgate.netbjmu.edu.cn

Alzheimer's Disease (AD)

The multifaceted nature of Alzheimer's disease has driven research towards compounds that can address multiple pathological factors, such as cholinergic deficits, amyloid-beta (Aβ) plaque formation, and tau hyperphosphorylation. researchgate.net this compound derivatives have shown promise by targeting several key enzymes and pathways.

Cholinesterase Inhibition : A primary strategy in symptomatic AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to enhance cholinergic neurotransmission. Numerous studies have synthesized and evaluated pyrimidine-piperazine hybrids as potent cholinesterase inhibitors. researchgate.netrsc.org For instance, a series of benzothiazole–piperazine hybrids connected by a propanamide linker demonstrated moderate to good inhibition of both enzymes. rsc.org One compound in a series of amiridine-piperazine hybrids, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(4-nitro-phenyl)-piperazin-1-yl]-acetamide, was identified as a top-ranked AChE inhibitor with an IC50 value of 1.83 µM. nih.govresearchgate.net The design of these molecules often leverages the piperazine moiety for its ability to interact with the active site of cholinesterases. rsc.org

Modulation of Amyloid-β Pathwa y: The aggregation of Aβ peptide is a central event in AD pathology. Research has shown that certain pyrimidine-piperazine derivatives can interfere with this process.

Anti-Aggregation Activity : A notable benzothiazole-piperazine-propionamide hybrid was found to not only inhibit cholinesterases but also to effectively inhibit and disaggregate Aβ fibrils, a crucial multifunctional activity. rsc.org

BACE-1 Inhibition : The enzyme β-secretase (BACE-1) is responsible for the initial cleavage of the amyloid precursor protein (APP), a rate-limiting step in Aβ production. nih.govsemanticscholar.org Designed 2,4,6-substituted pyrimidine derivatives have been evaluated as BACE-1 inhibitors, with docking studies showing that aromatic rings at the 4th and 6th positions of the pyrimidine can occupy key substrate-binding clefts of the enzyme. nih.gov

γ-Secretase Modulation : A novel class of piperazinyl pyrimidines was identified as γ-secretase modulators, which selectively inhibit the production of the toxic Aβ42 form over Aβ40. nih.gov

Targeting Tau Pathology : Hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles, another hallmark of AD. The Microtubule Affinity-Regulating Kinase 4 (MARK4) is a key enzyme in this process. A series of 4-(6-(aryl)pyrimidin-4-yl)piperazine-1-carboximidamides were synthesized and found to inhibit MARK4 activity at micromolar concentrations, presenting a new avenue for tackling tau pathology. researchgate.net

| Compound/Derivative Class | Target | Key Findings (Activity) | Reference |

|---|---|---|---|

| Benzothiazole-piperazine-propionamide hybrid (compound 16) | AChE | IC50 = 5.24 μM | rsc.org |

| N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(4-nitro-phenyl)-piperazin-1-yl]-acetamide (compound 5h) | AChE | IC50 = 1.83 ± 0.03 μM | nih.govresearchgate.net |

| 4-(6-(p-tolyl)pyrimidin-4-yl)piperazine-1-carboximidamide (compound 5) | MARK4 (ATPase activity) | IC50 = 5.35 ± 0.22 μM | researchgate.net |

| 4-(6-(benzo[b]thiophen-2-yl)pyrimidin-4-yl)piperazine-1-carboximidamide (compound 9) | MARK4 (ATPase activity) | IC50 = 6.68 ± 0.80 μM | researchgate.net |

| 2,4,6-substituted pyrimidine derivatives | BACE-1 | Showed inhibition at 10μM concentration. | nih.govsemanticscholar.org |

Parkinson's Disease (PD)

Parkinson's disease is primarily characterized by the loss of dopaminergic neurons in the substantia nigra. nih.gov Current therapies often focus on dopamine replacement, but these can lead to significant side effects. nih.gov Consequently, non-dopaminergic targets are being actively explored.

Adenosine A2A Receptor Antagonism : The adenosine A2A receptor is a promising non-dopaminergic target for PD treatment, as its blockade can alleviate motor symptoms. nih.govnih.govnih.gov Several classes of piperazine-containing pyrimidine derivatives have been developed as potent and selective A2A receptor antagonists or inverse agonists. nih.govnih.gov For example, a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives were synthesized, with one compound, 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, exhibiting a very high binding affinity (Ki = 8.62 nM) and inverse agonist potency (IC50 = 7.42 nM) for the human A2A receptor. nih.govnih.gov

Dual-Targeting A2A and Dopamine D2 Receptors : To enhance therapeutic effects, researchers have designed compounds that target both the adenosine A2A receptor and the dopamine D2 receptor. nih.gov An indole-piperazine-pyrimidine (IPP) scaffold was identified through computational methods, leading to the synthesis of compounds that act as binders for both receptors. nih.gov One such compound demonstrated improvement in movement and mitigation of dopaminergic neuron loss in a Drosophila model of PD. nih.gov

| Compound/Derivative Class | Target(s) | Key Findings (Activity) | Reference |

|---|---|---|---|

| Indole-piperazine-pyrimidine (IPP) scaffold (compound 5) | Human A2A Adenosine Receptor & Human Dopamine D2 Receptor | Ki = 8.7-11.2 μM (A2A); EC50 = 22.5-40.2 μM (D2) | nih.gov |

| 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine (compound 11) | Human A2A Adenosine Receptor | Ki = 8.62 nM; IC50 = 7.42 nM (inverse agonist) | nih.govnih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituents on Biological Activity and Selectivity

The biological activity and selectivity of 4-(piperazin-1-yl)pyrimidine derivatives are significantly influenced by the nature and position of various substituents on both the piperazine (B1678402) and pyrimidine (B1678525) rings.

Substitutions on the Piperazine Ring (e.g., Aryl/Heteroaryl Groups)

Modifications on the piperazine ring, particularly the introduction of aryl or heteroaryl groups, have been a key strategy in the development of potent and selective inhibitors for various targets.

A study focused on the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold revealed that varying the aryl substituent on the piperazine ring can lead to potent, non-competitive inhibitors of inflammatory caspases (caspase-1, -4, and -5). For instance, the ethylbenzene (B125841) derivative (CK-1-41) demonstrated low nanomolar Ki values, acting as a pan-selective inhibitor across these caspases. Notably, certain analogs exhibited approximately 10-fold selectivity for caspase-5 over caspase-1 and -4, highlighting the role of the aryl substituent in modulating selectivity. nih.gov

In the pursuit of Akt inhibitors, a series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized. The optimization of a weak screening lead resulted in compounds with significantly improved Akt1 inhibitory potency. Specifically, compounds 5q and 5t displayed IC50 values of 18.0 and 21.3 nM, respectively, and showed desirable antiproliferative effects against LNCaP and PC-3 cell lines. nih.gov

Investigations into chalcone-dithiocarbamate hybrids have indicated that substituents on the piperazine unit are important for their inhibitory activity against various cancer cell lines. nih.gov Similarly, for 4-amino- 2H-benzo[h] chromen-2-one analogs, the substituent at the 4-position of the piperazine ring, particularly ortho-substituted phenyl groups, was found to confer good inhibitory activity. nih.gov

Table 1: Influence of Piperazine Ring Substitutions on Biological Activity

| Scaffold | Substituent on Piperazine | Target | Key Findings | Reference |

|---|---|---|---|---|

| 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | Ethylbenzene | Inflammatory Caspases | Pan-selective inhibitor with low nanomolar Ki values. | nih.gov |

| 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | (Details for 5q and 5t not specified in abstract) | Akt1 | IC50 values of 18.0 nM (5q) and 21.3 nM (5t). | nih.gov |

| Chalcone-dithiocarbamate hybrids | Various | Cancer Cell Lines (MGC803, MCF7, PC3) | Substituents on the piperazine unit are important for inhibitory activity. | nih.gov |

| 4-Amino-2H-benzo[h]chromen-2-one | Ortho-substituted phenyl | Androgen Receptor | Good inhibitory activity observed. | nih.gov |

Modifications of the Pyrimidine Core

Alterations to the central pyrimidine core, including its replacement with other heterocyclic or aromatic systems, have been explored to understand the structural requirements for biological activity.

In a study of novel M4 antagonists based on a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core, the pyridazine (B1198779) ring was found to be essential for M4 activity. When the pyridazine core was replaced with regioisomeric pyridine (B92270), pyrazine, or phenyl congeners, a significant loss of M4 inhibitory activity was observed. nih.gov This underscores the critical role of the specific arrangement of nitrogen atoms in the diazine ring for interaction with the target receptor.

Similarly, the development of potent and selective inhibitors of the phosphorylation of the Platelet-Derived Growth Factor (PDGF) receptor involved SAR investigations on a 4-(piperazin-1-yl)quinazoline template. In this series, the quinazoline (B50416) ring served as a bioisostere of the pyrimidine, and its substitution pattern was crucial for activity. nih.gov

Impact of Substituents at Specific Positions (e.g., Position 6 of Pyrimidine, 3-furyl moiety)

Substitutions at specific positions on the pyrimidine ring can dramatically influence the biological profile of this compound derivatives.

In a series of 4,6-disubstituted pyrimidine derivatives, the electronic nature of the substituents at the C-4 and C-6 positions was found to have a subtle interplay with reactivity during electrophilic nitrosation reactions. csu.edu.au The presence of chloro-, mono-, or disubstituted amino groups at these positions significantly affected the reaction's progress. csu.edu.au

The synthesis of 4-substituted-2-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidines, where a thiophene (B33073) moiety is present at the 6-position, has been reported to yield compounds with antimicrobial activity. nih.gov The nature of the substituent at the 4-position, in conjunction with the 6-thiophene group, dictates the potency and spectrum of this activity. nih.gov

Role of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the pyrimidine ring, whether they are electron-withdrawing or electron-donating, play a significant role in modulating the biological activity of the parent compound.

In a series of novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones, the introduction of an electron-withdrawing nitro group on a substituted aryl moiety was found to decrease the cytotoxic activity, particularly against renal cancer cells. mdpi.com Conversely, SAR studies on certain quinazolinone derivatives revealed that bulky, hydrophobic, and electron-withdrawing substituents at the para position of a phenyl ring linked to the 3rd position of the quinazolinone moiety are essential for anti-proliferative activity. rsc.org

A study on a series of 3-chloropivalamides containing a central this compound motif showed that the electron-withdrawing carbamate (B1207046) group in one of the analogs likely prevents the formation of a reactive intermediate, thereby diminishing its reactivity with RNA. acs.org

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and dynamics simulations are invaluable tools for elucidating the binding modes of this compound derivatives with their biological targets and for understanding the dynamic nature of these interactions.

Prediction of Binding Modes with Target Proteins/Enzymes

Molecular docking studies have been instrumental in predicting how this compound derivatives orient themselves within the active sites of their target proteins and enzymes.

In the development of inhibitors for the p65 subunit of NF-κB, in silico docking studies showed that the pyrimidine ring of one derivative and the 4-methoxybenzyl thiol group of another could strongly bind to the target, with binding energies of -9.32 and -7.32 kcal/mol, respectively. nih.gov

For a series of novel pyrimidine derivatives designed as potential anticancer agents, molecular docking was used to analyze their inhibitory potential against topoisomerase II and their DNA intercalating properties. mdpi.com Similarly, docking studies of pyrimidine derivatives with the anti-diabetic target α-amylase were performed to understand their binding modes within the active site. remedypublications.com

Molecular docking analysis of an irreversible and non-competitive inhibitor of equilibrative nucleoside transporters (ENTs) suggested that its binding site in ENT1 may be different from that of other conventional inhibitors. polyu.edu.hk Furthermore, molecular dynamics simulations have been employed to understand the conformational changes of target proteins upon ligand binding, as seen in the study of phenyl-piperazine scaffolds as eIF4A1 ATP-competitive inhibitors. nih.gov

Table 2: Predicted Binding Interactions from Molecular Docking Studies

| Derivative Scaffold | Target Protein/Enzyme | Predicted Binding Interactions/Key Findings | Reference |

|---|---|---|---|

| Oxazine- and piperazine-linked pyrimidines | p65 subunit of NF-κB | Strong binding of the pyrimidine ring and 4-methoxybenzyl thiol group with binding energies of -9.32 and -7.32 kcal/mol. | nih.gov |

| Hybrid of pyrimidine–hydrazone moieties, dihydronaphthalene and alkylamine chain | Topoisomerase II and DNA | Analysis of inhibitory potential and DNA intercalating properties. | mdpi.com |

| Designed pyrimidine derivatives | α-amylase | Investigation of binding modes in the active site for anti-diabetic activity. | remedypublications.com |

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine analogue | Equilibrative Nucleoside Transporter 1 (ENT1) | Binding site may differ from conventional inhibitors. | polyu.edu.hk |

| Phenyl-piperazine scaffolds | eIF4A1 | Predicted to target the ATP-binding site. | nih.gov |

Stabilization of Protein-Ligand Complexes

The stability of a protein-ligand complex is fundamental to the efficacy of a therapeutic agent. For derivatives of this compound, this stabilization is achieved through a network of non-covalent interactions within the target's binding pocket. The core scaffold serves as a rigid anchor from which various substituents can be oriented to maximize these interactions.

Similarly, a series of 4-(piperazin-1-yl)pyrimidines designed as irreversible inhibitors of the menin-MLL interaction demonstrates the importance of stable complex formation. researchgate.net Structure-based design led to compounds that not only bind with high affinity but also form a covalent bond with a cysteine residue in the menin binding pocket. This covalent interaction provides the ultimate stabilization, leading to prolonged inhibition. The initial non-covalent binding, driven by the pyrimidine and piperazine moieties, is crucial for correctly orienting the reactive group for the covalent modification.

The direct binding and stabilization of a target protein by a ligand can be quantified by methods such as thermal shift assays. For instance, in the development of covalent inhibitors for the SARS-CoV-2 papain-like protease (PLpro), a significant increase in the protein's melting temperature (Tm) was observed upon incubation with the inhibitor. mdpi.com This increase in Tm is a direct confirmation of the enhanced stability of the protein-ligand complex. mdpi.com While this study was not on a pyrimidine-based compound, the principle is broadly applicable in demonstrating target engagement and stabilization.

Analysis of Hydrogen Bond Interactions

Hydrogen bonds are among the most critical directional interactions that govern the specificity and affinity of a ligand for its biological target. The this compound scaffold is rich in hydrogen bond donors and acceptors, which play a pivotal role in its binding modes.

The pyrimidine ring itself contains two nitrogen atoms that can act as hydrogen bond acceptors. The piperazine ring contains a secondary amine (N-H) that can serve as a hydrogen bond donor, and the tertiary nitrogen can act as an acceptor. This duality allows for a wide range of interaction patterns.

In studies of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective Akt inhibitors, specific hydrogen bonds were identified as being crucial for potent activity. Molecular modeling showed that the pyrrolopyrimidine core forms key hydrogen bonds with backbone residues in the hinge region of the kinase domain, mimicking the interactions of the adenine (B156593) ring of ATP. researchgate.net For example, interactions with the side chains of residues like Trp80 and Asp292 in the catalytic domain were highlighted as being important for affinity. researchgate.net

The analysis of crystal structures provides definitive evidence of hydrogen bonding patterns. In a related structure, 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, the amino group and a pyrimidine nitrogen engage in N—H⋯N hydrogen bonds that link molecules together in the crystal lattice. nih.gov This demonstrates the inherent capacity of the substituted pyrimidine ring to form strong, directional hydrogen bonds, a property that is leveraged in the binding to protein targets.

The importance of these interactions is further underscored when comparing the binding potential of pyrimidines versus pyridines. The additional nitrogen atom in the pyrimidine ring can alter the electronic distribution and create unique hydrogen bonding opportunities that are not possible with a pyridine ring, potentially explaining significant differences in biological activity between otherwise similar compounds. reddit.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models help in understanding the physicochemical properties that are most influential for activity and in predicting the potency of new, unsynthesized analogs.

A QSAR study performed on a series of piperazine derivatives acting as mTORC1 inhibitors identified several key molecular descriptors that significantly correlated with their inhibitory activity (pIC50). mdpi.com While the core was not pyrimidine in this specific study, the findings for the piperazine moiety are highly relevant. The analysis revealed that the following descriptors were crucial:

Electronic Properties : The energy of the lowest unoccupied molecular orbital (E-LUMO) and the electrophilicity index (ω) were found to be significant, suggesting that the electronic nature of the substituents on the piperazine ring influences the interaction with the target.

Steric and Physicochemical Properties : Molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) were also correlated with activity. mdpi.com

These findings imply that for this compound derivatives, a balance of electronic, steric, and solubility properties is essential for high potency. For instance, the model suggests that increasing the polar surface area can enhance inhibitory activity, likely due to improved interactions with polar residues in the binding site. mdpi.com

The general workflow for a QSAR study involves:

Data Set Selection : A set of compounds with a common scaffold (like this compound) and their experimentally measured biological activities are compiled.

Descriptor Calculation : A wide range of molecular descriptors (e.g., electronic, thermodynamic, topological) are calculated for each molecule.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation linking the most relevant descriptors to the biological activity.

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.com

Such models can then be used to virtually screen new derivatives, prioritizing the synthesis of compounds predicted to have the highest activity.

Table 1: Key Molecular Descriptors in QSAR of Piperazine Derivatives mdpi.com

| Descriptor Category | Specific Descriptor | Implication for Activity |

|---|---|---|

| Electronic | E-LUMO | Relates to electron-accepting capability |

| Electrophilicity Index (ω) | Measures the ability to accept electrons | |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability |

| Physicochemical | Aqueous Solubility (Log S) | Influences bioavailability and binding |

| Topological Polar Surface Area (PSA) | Important for hydrogen bonding and membrane permeation | |

| Refractive Index (n) | Related to the density and composition of the molecule |

Conformational Restrictions and Their Effect on Potency

Flexible molecules often pay an entropic penalty upon binding to their target, as they must adopt a specific, low-energy conformation. By pre-organizing a ligand into its bioactive conformation through conformational restriction, this entropic cost can be minimized, often leading to a significant increase in binding affinity and potency.

This strategy has been successfully applied to scaffolds containing piperazine rings. In the development of inhibitors for KDM histone lysine (B10760008) demethylases, researchers explored derivatives of 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one. acs.org A key modification involved replacing a flexible linker with a more rigid, conformationally constrained 4-phenylpiperidine (B165713) linker. This tactic served to attach a p-chlorophenyl moiety directly to the piperidine (B6355638) ring at the 4-position. The resulting compound largely maintained its potent inhibitory activity against KDM4A/B and KDM5B/C. acs.org This demonstrated that restricting the movement of the phenyl group in a specific orientation was favorable for binding and that the piperidine ring served as an effective and rigid scaffold to achieve this.

Table 2: Examples of Conformational Restriction Strategies

| Strategy | Example Scaffold | Finding | Reference |

|---|---|---|---|

| Rigid Linker | Pyrido[3,4-d]pyrimidin-4-one | Using a 4-phenylpiperidine linker maintained high potency by locking the phenyl group in a favorable position. | acs.org |

| Aryl Substitution | This compound | Varying substituents on the piperazine ring modulates potency, likely by influencing the molecule's overall conformation and fit within the binding site. | nih.gov |

Chirality and Stereochemistry in SAR

The introduction of a chiral center into a drug molecule can have profound effects on its biological activity. Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with the various stereoisomers of a ligand. This can lead to one enantiomer being significantly more potent, having a different mode of action, or exhibiting a better safety profile than the other.

This principle is clearly illustrated in a series of pyrimidinyl-piperazine carboxamide derivatives designed as α-glucosidase inhibitors. nih.gov Researchers synthesized compounds containing a methyl group at the 3-position of the piperazine ring, thus creating a chiral center. The racemic mixture was prepared, as well as the pure (R)- and (S)-enantiomers.

The subsequent biological evaluation revealed a strong stereochemical preference for inhibition. For the most active series, the (S)-enantiomer was consistently more potent than the (R)-enantiomer. For example, compound 21c with an (S)-configuration was the most potent inhibitor in the entire study, with an IC50 value of 0.44 µM. nih.gov In contrast, its corresponding (R)-enantiomer was significantly less active. This difference in activity highlights that the precise three-dimensional arrangement of the methyl group and the substituted phenyl groups is critical for optimal interaction with the active site of the α-glucosidase enzyme.

A kinetic study of the most potent compound revealed a competitive mode of inhibition, suggesting that the stereochemistry is crucial for effective binding and competition with the natural substrate at the enzyme's active site. nih.gov This work underscores the importance of investigating stereochemistry in the SAR of this compound-based compounds, as controlling the chirality can be a key strategy for optimizing potency and selectivity.

Preclinical and Advanced Research Considerations

Pharmacokinetic Profiles (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical in drug development. Research on various derivatives incorporating the piperazine (B1678402) and pyrimidine (B1678525) moieties provides insights into their potential pharmacokinetic behaviors.

Lipophilicity is a key parameter that influences a compound's solubility, absorption, and ability to cross cell membranes. For piperazine-linked derivatives, studies indicate favorable characteristics for cellular uptake. For instance, certain piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have demonstrated good membrane permeability, allowing them to disperse throughout the cell cytoplasm nih.gov. Imaging studies have confirmed the substantial uptake of these compounds into cells nih.gov.

In silico and experimental assays further support the potential for cellular uptake. A study on a 2-pyrimidinyl-piperazinyl-alkyl derivative of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, referred to as compound 4b, used a parallel artificial permeability assay to determine its apparent permeability coefficient (Papp). The results suggest a high intestinal absorption fraction, a key factor in oral bioavailability nih.gov.

| Compound Class | Observation | Implication | Source |

|---|---|---|---|

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Good membrane permeability and dispersion in cytoplasm observed in imaging studies. | Effective cellular uptake. | nih.gov |

| 2-pyrimidinyl-piperazinyl-alkyl derivative (Compound 4b) | High apparent permeability coefficient (Papp) in artificial permeability assay. | Potential for high intestinal absorption. | nih.gov |

Following absorption, a compound's distribution to various tissues and organs determines its sites of action and potential toxicity. For piperazine-linked compounds, cellular imaging has shown that they can readily enter cells and distribute within the cytoplasm nih.gov. The related compound 2-(1-Piperazinyl)pyrimidine has been observed to inhibit decreases in gastrointestinal transit in rats, indicating systemic activity following administration caymanchem.com. The experimentally determined permeability of a 2-pyrimidinyl-piperazinyl derivative suggested the possibility of weak binding to plasma proteins, which would facilitate broader distribution into tissues nih.gov.

The final stage of a compound's journey through the body is excretion. The degradation of pyrimidines, in general, prevents the accumulation of excess nucleotides creative-proteomics.com. This process breaks them down into simpler, non-toxic, water-soluble products like β-alanine, which are then efficiently removed from the body, often through urine creative-proteomics.com. However, specific studies detailing the primary excretion pathways for 4-(piperazin-1-yl)pyrimidine itself are not extensively covered in the available research.

Toxicology and Safety Assessment (Preclinical)

Preclinical safety assessment is essential to identify potential toxicities. For compounds containing the piperazine-pyrimidine core, cytotoxic liability has been a key area of investigation.

The cytotoxic potential of various piperazine derivatives has been evaluated against both cancerous and non-cancerous cell lines to determine their therapeutic window. The piperazine scaffold is recognized as a "privileged structure" in drug discovery, and its derivatives have shown significant antiproliferative effects nih.govnih.gov.

For example, a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives (SA1–SA7) were tested for cytotoxicity. Against normal fibroblast (3T3) cells, these compounds showed minor toxicity, with cell viability between 82% and 95% at a concentration of 1 μg/mL nih.gov. However, when tested against mouse breast cancer (4T1) cells, they displayed dose-dependent toxic effects nih.gov. Among them, compound SA5 was the most potent against the 4T1 cancer cells, showing a viability of less than 80% at a concentration of 0.7 μM nih.gov. This difference in activity between normal and cancer cells is crucial for establishing a favorable selectivity index.

Other studies have reported the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for various piperazine derivatives against different cancer cell lines, highlighting their potential as anticancer agents nih.govmdpi.com.

| Compound/Derivative Class | Cell Line | Effect | Source |

|---|---|---|---|

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives (SA1-SA7) | 3T3 (Normal Fibroblast) | Minor toxicity (82-95% viability at 1 µg/mL). | nih.gov |

| Compound SA5 | 4T1 (Breast Cancer) | Most potent of its series (<80% viability at 0.7 µM). | nih.gov |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives | MCF7, BT20, T47D, CAMA-1 (Breast Cancer) | IC50 values ranged from 0.31–120.52 µM. | mdpi.com |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives | MCF-12A (Normal Breast Epithelial) | IC50 values ranged from 6.6–299.66 µM. | mdpi.com |

| Piperazine-substituted pyranopyridine (DO11-48) | K562 (Leukemia) | IC50 value of 0.5 ± 0.1 µM. | nih.gov |

| Ursolic acid-piperazine derivative (Compound 20) | HeLa (Cervical Cancer) | IC50 value of 2.6 µM. | nih.gov |

| Ursolic acid-piperazine derivative (Compound 20) | MKN45 (Gastric Cancer) | IC50 value of 2.1 µM. | nih.gov |

Drug-likeness and Toxicity Prediction (in silico)

In silico tools are instrumental in the early stages of drug discovery for predicting the pharmacokinetic properties and potential toxicity of chemical compounds, thereby filtering out candidates with unfavorable profiles. For derivatives of this compound, computational models have been employed to assess their drug-likeness based on established criteria such as Lipinski's Rule of Five and other parameters that influence oral bioavailability. mdpi.comnih.gov These predictions help to optimize lead compounds by ensuring they possess a balance of lipophilicity and hydrophilicity. unipa.it

Pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are critical for a drug candidate's success. frontiersin.org For various heterocyclic compounds incorporating the piperazine moiety, ADMET profiles are predicted using specialized software. unipa.itfrontiersin.org These analyses often predict high gastrointestinal absorption and good cell permeability. nih.govunipa.it Computational toxicity predictions, such as those performed using the Toxicity Estimation Software Tool (T.E.S.T.), assess endpoints like mutagenicity and immunotoxicity. researchgate.net Such studies on related structures have indicated a low potential for toxicity, supporting their suitability for further development. frontiersin.orgresearchgate.net

| Parameter | Predicted Outcome | Significance |

|---|---|---|

| Lipinski's Rule Compliance | Generally compliant (0-1 violations) unipa.it | Predicts good oral bioavailability. |

| Gastrointestinal Absorption | High/Complete nih.govunipa.it | Indicates efficient absorption from the gut. |

| Caco-2 Cell Permeability | High unipa.itfrontiersin.org | Suggests good potential to cross the intestinal barrier. |

| Aqueous Solubility | Predicted to be optimal mdpi.comunipa.it | Crucial for absorption and formulation. |

| AMES Toxicity | Predicted to be negative frontiersin.orgresearchgate.net | Indicates a low likelihood of being mutagenic. |

| Hepatotoxicity | Variable; some compounds predicted to be positive frontiersin.org | Flags potential for liver toxicity. |

In Vivo Efficacy Studies

Animal Models of Disease

The therapeutic potential of this compound derivatives has been evaluated in various animal models that mimic human diseases.

Leukemia: The efficacy of these compounds as inhibitors of the menin-Mixed Lineage Leukemia (MLL) interaction has been demonstrated in mouse models of MLL-rearranged leukemia. researchgate.netnih.gov These models are crucial for studying aggressive hematological malignancies characterized by specific genetic translocations, such as MLL-AF9. mdpi.com In these studies, compounds have shown a significant ability to inhibit tumor growth and prolong survival. researchgate.net